molecular formula C14H18N4 B13920285 3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline

3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline

Cat. No.: B13920285
M. Wt: 242.32 g/mol
InChI Key: QJHYXJYLVGKJBD-UHFFFAOYSA-N
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Description

3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline is a compound that features a cyclobutyl group attached to a 4-methyl-4H-1,2,4-triazole ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline typically involves multiple steps. One common approach starts with the preparation of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole. This intermediate can be synthesized by cyclization reactions involving appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., aniline derivatives). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline involves its interaction with molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline is unique due to the presence of both the cyclobutyl and aniline groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler triazole derivatives.

Properties

Molecular Formula

C14H18N4

Molecular Weight

242.32 g/mol

IUPAC Name

3-[cyclobutyl-(4-methyl-1,2,4-triazol-3-yl)methyl]aniline

InChI

InChI=1S/C14H18N4/c1-18-9-16-17-14(18)13(10-4-2-5-10)11-6-3-7-12(15)8-11/h3,6-10,13H,2,4-5,15H2,1H3

InChI Key

QJHYXJYLVGKJBD-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1C(C2CCC2)C3=CC(=CC=C3)N

Origin of Product

United States

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